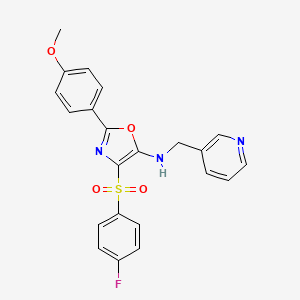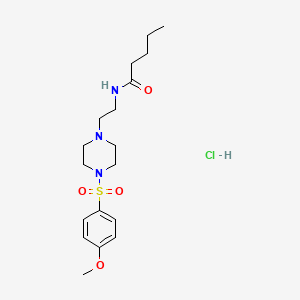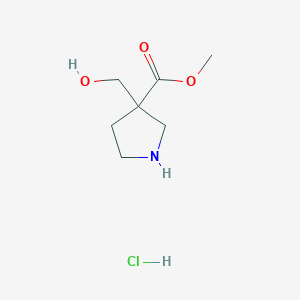
Methyl thiophene-2-carbimidothioate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of methyl thiophene-2-carbimidothioate hydroiodide typically involves the reaction of thiophene derivatives with carbimidothioate compounds under specific conditions. The reaction conditions often include the use of hydroiodic acid as a reagent to facilitate the formation of the hydroiodide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl thiophene-2-carbimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
科学的研究の応用
Methyl thiophene-2-carbimidothioate hydroiodide has several scientific research applications:
作用機序
The mechanism of action of methyl thiophene-2-carbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl thiophene-2-carbimidothioate hydroiodide can be compared with other similar compounds, such as:
- S-Methyl-2-Pyridylthioimidate hydroiodide
- Thiophene-2-carboximidic acid methyl ester hydrochloride
- Methyl N- (3,4-dimethoxyphenyl)-4-thiomorpholinecarbimidothioate 1,1-dioxide hydroiodide
- Methyl 3-amino-4- (4-chlorophenyl)thiophene-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific combination of the thiophene ring and carbimidothioate group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
methyl thiophene-2-carboximidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2.HI/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPVVACBPWXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C1=CC=CS1.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)

![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2629832.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2629834.png)



![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629838.png)
![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide](/img/structure/B2629841.png)

![ethyl (2E)-2-{[2-(4-fluorobenzenesulfonyl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)
